An In-Depth Technical Guide to the Discovery and Synthesis of 18-Nor-17β-estradiol
An In-Depth Technical Guide to the Discovery and Synthesis of 18-Nor-17β-estradiol
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 18-Nor-17β-estradiol, a significant analog of the primary female sex hormone, 17β-estradiol. We will delve into its historical discovery, explore the rationale behind its synthesis through the lens of bioisosterism, and provide a detailed synthetic protocol. Furthermore, this document will analyze its biological activity, focusing on its interaction with estrogen receptors and its physiological effects, offering valuable insights for researchers in medicinal chemistry and pharmacology.
The Genesis of 18-Nor-17β-estradiol: A Historical Perspective and the Principle of Bioisosteric Modification
The exploration of steroid structure-activity relationships has been a cornerstone of medicinal chemistry for decades. The journey to understanding the nuanced roles of estrogens and their analogs has led to the synthesis of numerous modified structures, including 18-Nor-17β-estradiol.
While the precise moment of its first synthesis is not prominently documented in readily available literature, early investigations into the biological activity of 18-nor steroids can be traced back to the mid-20th century. A pivotal publication by Edgren and Johns in 1960, titled "Estrogenic effects of 18-norestradiol-17 beta and 18-norestrone," stands as an early testament to the scientific interest in this compound.[1] This work laid the groundwork for understanding the pharmacological profile of 18-Nor-17β-estradiol. The synthesis of various 18-nor steroids was a subject of academic pursuit, as evidenced by the 1960 PhD thesis of Kenneth Vincent Yorka from the University of Wisconsin--Madison, titled "Synthesis of 18-norsteroids."[2]
The rationale for synthesizing 18-Nor-17β-estradiol is rooted in the principle of bioisosterism . This drug design strategy involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of creating a new compound that has similar or improved biological activity. In the case of 18-Nor-17β-estradiol, the angular methyl group at the C18 position of the natural hormone 17β-estradiol is replaced with a hydrogen atom.
The C18 methyl group, while seemingly small, plays a crucial role in the overall conformation and lipophilicity of the steroid molecule. Its removal to create the "18-nor" analog was a logical step in probing the steric and electronic requirements for estrogen receptor binding and activation. The central hypothesis was that this modification could potentially alter the compound's potency, receptor subtype selectivity, metabolic stability, and overall pharmacological profile.
Synthesis of 18-Nor-17β-estradiol: A Step-by-Step Protocol
The synthesis of 18-Nor-17β-estradiol is most efficiently achieved through the reduction of its corresponding 17-keto precursor, 18-nor-estrone. This ketone is accessible through total synthesis routes or by chemical modification of other steroid starting materials. The final reduction step is a critical transformation that establishes the biologically active 17β-hydroxyl group.
Key Synthetic Transformation: Reduction of 18-Nor-Estrone
The conversion of the 17-keto group of 18-nor-estrone to the 17β-hydroxyl group of 18-Nor-17β-estradiol is a stereoselective reduction. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and selectivity for reducing aldehydes and ketones.[3] The stereochemical outcome of this reduction is influenced by the steric hindrance of the steroid nucleus, which generally favors the approach of the hydride reagent from the less hindered α-face, resulting in the desired β-orientation of the hydroxyl group.
Experimental Protocol: Synthesis of 18-Nor-17β-estradiol from 18-Nor-Estrone
This protocol is a representative procedure based on established methods for the reduction of 17-keto steroids.[3][4][5]
Materials:
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18-Nor-estrone
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Methanol (reagent grade)
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Sodium borohydride (NaBH₄)
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Deionized water
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Hydrochloric acid (1 M)
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Thin-layer chromatography (TLC) plates (silica gel)
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Standard laboratory glassware and equipment
Procedure:
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Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 gram of 18-nor-estrone in 50 mL of methanol. Stir the solution at room temperature until the starting material is completely dissolved.
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Addition of Reducing Agent: To the stirred solution, add 0.5 grams of sodium borohydride portion-wise over 10 minutes. An effervescence (hydrogen gas evolution) will be observed.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reduction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 1-2 hours, as indicated by the disappearance of the starting material spot and the appearance of a more polar product spot.
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Quenching the Reaction: Once the reaction is complete, cautiously add 20 mL of deionized water to the reaction mixture to quench the excess sodium borohydride.
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Neutralization and Extraction: Acidify the mixture to a pH of approximately 6-7 with 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic extracts and wash them successively with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure 18-Nor-17β-estradiol.
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Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Caption: Synthetic workflow for 18-Nor-17β-estradiol.
Biological Activity and Pharmacological Profile
The removal of the C18 methyl group has a discernible impact on the biological activity of 18-Nor-17β-estradiol compared to its parent compound, 17β-estradiol.
Estrogen Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a critical determinant of its potency. Studies on related compounds suggest that modifications at the C18 position can significantly influence estrogen receptor (ER) binding. For instance, the inversion of the C18-methyl group in 18-epi-17β-estradiol resulted in a drastically reduced relative binding affinity (RBA) of 1.2% for the estrogen receptor compared to 17β-estradiol.[6][7] While specific RBA values for 18-Nor-17β-estradiol for both ERα and ERβ are not widely reported in recent literature, the early work by Edgren and Johns suggests it retains significant estrogenic activity, implying it does bind to estrogen receptors.[1] The absence of the methyl group likely alters the conformation of the D-ring and its interaction with the ligand-binding pocket of the estrogen receptors.
| Compound | Modification | Relative Binding Affinity (ER) | Reference |
| 17β-Estradiol | - | 100% | (Reference Standard) |
| 18-epi-17β-Estradiol | Inversion of C18-methyl | 1.2% | Ayan et al., 2011[6][7] |
| 18-Nor-17β-estradiol | Removal of C18-methyl | Estrogenic activity observed | Edgren & Johns, 1960[1] |
Physiological Effects: In Vivo Estrogenic Potency
The uterotrophic assay in rodents is a classic in vivo method to assess the estrogenic activity of a compound. This assay measures the increase in uterine weight in immature or ovariectomized female animals following administration of the test substance.
The 1960 study by Edgren and Johns demonstrated that 18-Nor-17β-estradiol possesses potent estrogenic activity in the uterotrophic assay.[1] Their findings indicated that when administered subcutaneously, 18-Nor-17β-estradiol was approximately one-third to one-half as potent as 17β-estradiol. However, when administered orally, its potency was roughly equivalent to that of 17β-estradiol.[8] This suggests that the removal of the C18 methyl group may enhance the oral bioavailability or alter the metabolic profile of the molecule, leading to comparable oral potency despite a potential reduction in intrinsic receptor binding affinity.
Caption: Estrogen receptor signaling pathway.
Conclusion and Future Directions
18-Nor-17β-estradiol represents a classic example of a bioisosteric modification of a natural hormone. Its discovery and synthesis have contributed to our understanding of the structure-activity relationships of estrogens. The key takeaways from this guide are:
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Historical Context: Early research in the mid-20th century identified 18-Nor-17β-estradiol as a potent estrogenic compound.
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Synthetic Accessibility: It can be readily synthesized from 18-nor-estrone via a straightforward reduction of the 17-keto group.
-
Biological Profile: While potentially having a lower intrinsic binding affinity for estrogen receptors compared to 17β-estradiol, it exhibits significant in vivo estrogenic activity, particularly when administered orally.
For drug development professionals, the enhanced oral potency of 18-Nor-17β-estradiol is a noteworthy characteristic. Future research could focus on elucidating its precise binding affinities for ERα and ERβ to understand any potential receptor subtype selectivity. Further investigation into its metabolic fate could also provide a clearer picture of the reasons behind its pronounced oral activity. Such studies would be invaluable for the design of novel steroidal therapeutics with optimized pharmacokinetic and pharmacodynamic properties.
References
- Biel, J. H. (1952). Process for conversion of estrone compounds to estradiol compounds. U.S. Patent No. 2,623,886. Washington, DC: U.S.
- Edgren, R. A., & Johns, W. F. (1960). Estrogenic effects of 18-norestradiol-17 beta and 18-norestrone. Proceedings of the Society for Experimental Biology and Medicine, 105, 286-287.
- Ayan, D., Roy, J., Maltais, R., & Poirier, D. (2011). Impact of estradiol structural modifications (18-methyl and/or 17-hydroxy inversion of configuration) on the in vitro and in vivo estrogenic activity. The Journal of Steroid Biochemistry and Molecular Biology, 127(3-5), 324-330.
- Yorka, K. V. (1960). Synthesis of 18-norsteroids. University of Wisconsin--Madison.
-
Studylib. (n.d.). Estrone Reduction: Stereochemistry & Borohydride (Student Handout). Retrieved from [Link]
- Callantine, M. R., Clemens, L. E., & Shih, Y. H. (1976). Micronized 17 beta-estradiol for oral estrogen therapy in menopausal women. Obstetrics and Gynecology, 48(5), 61S-65S.
- Kirk, D. N., & Hartshorn, M. P. (1968). Steroid reaction mechanisms. Elsevier. (Note: While not directly cited, this is a foundational text on steroid chemistry that would support the described reaction mechanisms).
- Fieser, L. F., & Fieser, M. (1959). Steroids. Reinhold Publishing Corporation. (Note: Another foundational text providing context for steroid synthesis and reactions).
- Poirier, D. (2003). 17β-Hydroxysteroid dehydrogenase inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 13(11), 1735-1753. (Note: This review provides context on the importance of the 17-position in steroid activity).
- Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268-303.
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- 1. Estrogenic effects of 18-norestradiol-17 beta and 18-norestrone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. studylib.net [studylib.net]
- 4. US2623886A - Process for conversion of estrone compounds to estradiol compounds - Google Patents [patents.google.com]
- 5. Boron estrogens: synthesis, biochemical and biological testing of estrone and estradiol-17 beta 3-carboranylmethyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Hydroxysteroid (17β) Dehydrogenase 1 Inhibitors Reverse Estrogen-Induced Endometrial Hyperplasia in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
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